molecular formula C12H13NO2 B8737349 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE

2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE

Cat. No.: B8737349
M. Wt: 203.24 g/mol
InChI Key: PIUVCKCIXRKVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is an organic compound that features a cyclohexanone ring bonded to a nicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE typically involves the reaction of cyclohexanone with nicotinic acid or its derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with nicotinoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nicotinoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE involves its interaction with specific molecular targets. The nicotinoyl group can interact with nicotinic acetylcholine receptors, influencing neurotransmission. Additionally, the compound’s ketone group can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with similar reactivity but lacking the nicotinoyl group.

    Nicotinic Acid: Shares the nicotinoyl group but lacks the cyclohexanone ring.

    2-Cyclohexen-1-one: Similar in structure but with a double bond in the cyclohexane ring.

Uniqueness: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is unique due to the combination of the cyclohexanone ring and the nicotinoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(pyridine-3-carbonyl)cyclohexan-1-one

InChI

InChI=1S/C12H13NO2/c14-11-6-2-1-5-10(11)12(15)9-4-3-7-13-8-9/h3-4,7-8,10H,1-2,5-6H2

InChI Key

PIUVCKCIXRKVBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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